N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical agents .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, such as this compound, have broad-spectrum biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . This interaction with its targets could lead to changes in the biochemical pathways of the target organisms.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a wide range of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s broad-spectrum biological activities suggest that it may have good bioavailability .
Result of Action
The compound has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is worth noting that the compound’s synthesis is environmentally friendly, with reduced volumes of volatile organic solvents .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide are largely attributed to the presence of the 1,2,4-oxadiazole ring. This ring is known to interact with various enzymes, proteins, and other biomolecules . For instance, 1,3,4-oxadiazole derivatives have been found to act on enzymes like thymidylate-synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase to inhibit cell proliferation .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit promising anticancer activity. For instance, it has been reported to show potent anti-proliferative effects against various cancer cell lines . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been found to inhibit telomerase activity, act as an inhibitor of the B-cell lymphoma 2, inhibit the NF-kB signaling pathway, and target tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the formation of the oxadiazole and thiadiazole rings followed by their coupling. One common method includes the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by the nucleophilic alkylation of the heterocyclic scaffold . The thiadiazole ring can be synthesized through the reaction of substituted anilines with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole and thiadiazole rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,3,4-Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their anti-inflammatory and antifungal activities.
Uniqueness
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of both oxadiazole and thiadiazole rings, which may confer synergistic biological activities. This dual-ring structure allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-9-17-16(23-19-9)10-2-5-12(6-3-10)18-15(22)11-4-7-13-14(8-11)21-24-20-13/h2-8H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJGWUMPDKISON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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